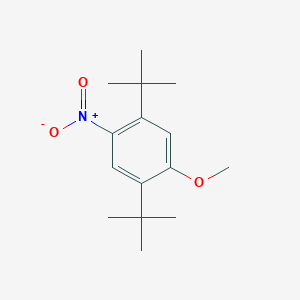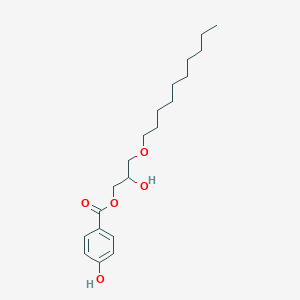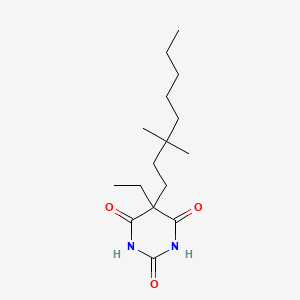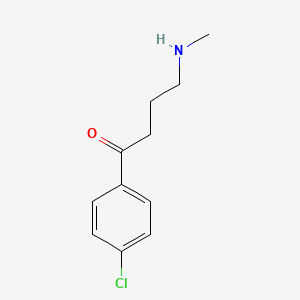![molecular formula C46H80N2O11Sn4 B14327184 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane CAS No. 110784-85-5](/img/structure/B14327184.png)
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound features a tetrastannoxane core, which is a structure containing four tin atoms connected through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane typically involves the following steps:
Formation of the Tetrastannoxane Core: The tetrastannoxane core can be synthesized by reacting tin(IV) chloride (SnCl4) with a suitable base, such as sodium hydroxide (NaOH), in an organic solvent like toluene. This reaction forms a tetrastannoxane intermediate.
Attachment of Butyl Groups: The tetrastannoxane intermediate is then reacted with butyl lithium (BuLi) to introduce the butyl groups. This step requires careful control of temperature and reaction time to ensure complete substitution.
Introduction of Nitrobenzoyl Groups: Finally, the butyl-substituted tetrastannoxane is reacted with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine, to attach the nitrobenzoyl groups. This step is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial production include:
Optimization of Reaction Conditions: Scaling up the reactions requires careful optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Purification: Industrial processes would involve efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Safety and Environmental Considerations: Handling of organotin compounds requires strict safety protocols due to their potential toxicity. Waste management and environmental impact must also be addressed.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: The butyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles (amines, thiols)
Major Products
Oxidation: Higher oxidation state tin compounds
Reduction: Amino-substituted tetrastannoxane derivatives
Substitution: Various substituted tetrastannoxane derivatives depending on the nucleophile used
Scientific Research Applications
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this one, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds. They are being studied for their ability to inhibit enzymes and modulate biological pathways.
Industry: The compound can be used as a catalyst in various industrial processes, including polymerization and organic synthesis. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the tin atoms and the functional groups attached to the tetrastannoxane core.
Pathways Involved: The compound can modulate various biological pathways, including those involved in cell signaling, apoptosis, and oxidative stress. Its ability to generate reactive oxygen species (ROS) may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A similar compound with silicon atoms instead of tin. It is used in silicone-based materials and has different chemical properties.
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-chlorobenzoyl)oxy]tetrastannoxane: A closely related compound with chlorobenzoyl groups instead of nitrobenzoyl groups. It has similar synthetic routes and applications but different reactivity.
Uniqueness
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane is unique due to its specific combination of butyl and nitrobenzoyl groups attached to the tetrastannoxane core
Properties
CAS No. |
110784-85-5 |
|---|---|
Molecular Formula |
C46H80N2O11Sn4 |
Molecular Weight |
1312.0 g/mol |
IUPAC Name |
[dibutyl-[dibutyl-[dibutyl-[dibutyl-(4-nitrobenzoyl)oxystannyl]oxystannyl]oxystannyl]oxystannyl] 4-nitrobenzoate |
InChI |
InChI=1S/2C7H5NO4.8C4H9.3O.4Sn/c2*9-7(10)5-1-3-6(4-2-5)8(11)12;8*1-3-4-2;;;;;;;/h2*1-4H,(H,9,10);8*1,3-4H2,2H3;;;;;;;/q;;;;;;;;;;;;;;;2*+1/p-2 |
InChI Key |
VHCMZXXOSHQRFT-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
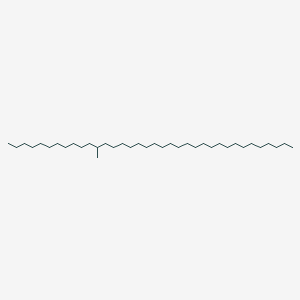
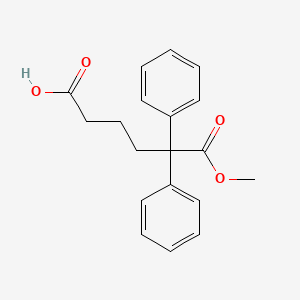
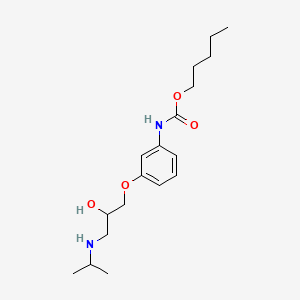
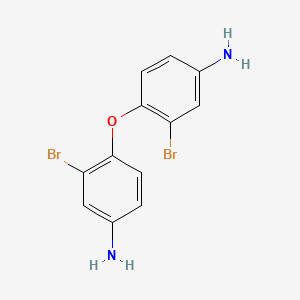

![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
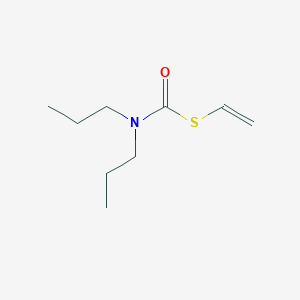
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
